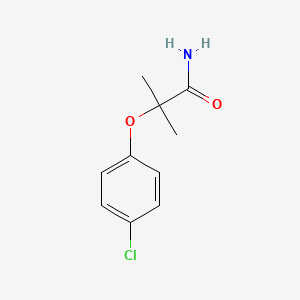

2-(4-Chlorophenoxy)-2-methylpropanamide

Übersicht

Beschreibung

2-(4-Chlorophenoxy)-2-methylpropanamide, also known as this compound, is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Herbicide Detection and Quantitation : Chlorophenoxy acids, including compounds similar to 2-(4-Chlorophenoxy)-2-methylpropanamide, are used as selective herbicides. A study developed a method using high-performance liquid chromatography combined with electrochemical detection for quantifying these herbicides in water sources, indicating its use in environmental monitoring (Wintersteiger et al., 1999).

Carcinogenic Outcomes from Exposure : Epidemiological studies have suggested a potential association between exposure to chlorophenoxy compounds (similar to this compound) and increased risks of various cancers. However, the combined evidence from these studies does not support a genotoxic mode of action for these compounds (Stackelberg, 2013).

Antimicrobial Activity : New derivatives based on a structure similar to this compound were synthesized and showed promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Limban et al., 2020).

Adsorption Studies : Research on the adsorption of similar chlorophenoxy compounds from water using zinc hydroxide has been conducted. This study is relevant for environmental cleanup and removal of such herbicides from water sources (Kamaraj et al., 2018).

Birth Malformations and Adverse Perinatal Outcomes : A study investigated the potential correlation between the use of chlorophenoxy herbicides (similar to this compound) and increased rates of birth malformations and other adverse perinatal outcomes (Schreinemachers, 2003).

Electrochemical Degradation Studies : The electrochemical degradation of chlorophenoxy herbicides has been studied, which is relevant for environmental remediation efforts to break down these compounds in contaminated environments (Brillas et al., 2003).

Metabolic Impact on Bacteria : A study on the impact of 2,4-dichlorophenoxyacetic acid (a compound similar to this compound) on Escherichia coli showed oxidative stress and metabolic perturbations, offering insights into bacterial response mechanisms to such herbicides (Bhat et al., 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that the compound acts in the central nervous system (cns) rather than directly on skeletal muscle .

Mode of Action

Its effects are measured mainly by subjective responses . It is known to act as an auxin, which are growth hormones that naturally exist in plants .

Biochemical Pathways

It is known that auxins like this compound can affect a wide range of processes in plants, including cell elongation, cell division, differentiation, and the formation of lateral and adventitious roots .

Pharmacokinetics

The pharmacokinetics of 2-(4-Chlorophenoxy)-2-methylpropanamide involve rapid and complete absorption. The compound is metabolized in the liver, with 85% of a dose excreted within 24 hours as the glucuronide metabolite . The half-life of the compound is between 2.3 and 5 hours .

Result of Action

It is known that the compound acts as a muscle relaxant, blocking nerve impulses (or pain sensations) that are sent to the brain .

Action Environment

It is known that the compound is used in agriculture to control broadleaf weeds, suggesting that it is stable and effective in a variety of environmental conditions .

Biochemische Analyse

Cellular Effects

The effects of 2-(4-Chlorophenoxy)-2-methylpropanamide on various cell types and cellular processes are profound. In plant cells, it has been shown to induce chlorosis and oxidative stress, leading to a decrease in chlorophyll content and an increase in reactive oxygen species (ROS) levels . In animal cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in stress responses and metabolic pathways, thereby affecting overall cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. The long-term exposure to this compound can result in sustained oxidative stress and alterations in cellular metabolism, which may have lasting impacts on cell function .

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXPFHLRADFKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205134 | |

| Record name | 2-(4-Chlorophenoxy)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5658-61-7 | |

| Record name | 2-(4-Chlorophenoxy)-2-methylpropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005658617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenoxy)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

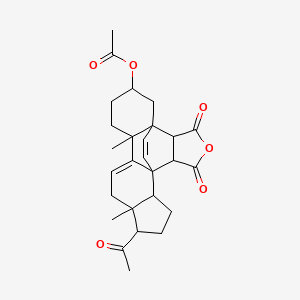

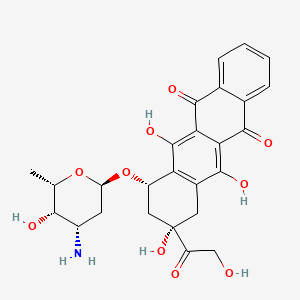

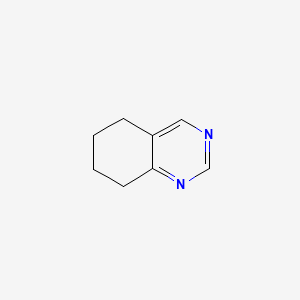

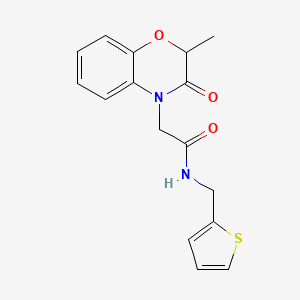

Feasible Synthetic Routes

A: 2-(4-Chlorophenoxy)-2-methylpropanamide is not a naturally occurring compound but forms as a byproduct during the analysis of urine samples from individuals who have ingested clofibrate. [] Clofibrate is a medication used to lower cholesterol levels. This amide forms when urine is treated with alkaline solutions containing ammonium ions, a common step in drug isolation procedures. The formation of this compound is significant because it represents a chemical alteration of the original clofibrate metabolites present in the urine. This alteration can lead to misinterpretation of analytical results, potentially impacting the accuracy of toxicological assessments or drug monitoring studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[N-(4-Bromo-3-methylphenyl)amino]-7-methylthio-5,8-quinolinedione](/img/structure/B1197364.png)

![1-(4-Fluorophenyl)-4-[[1-(2-phenylethyl)-5-tetrazolyl]-thiophen-2-ylmethyl]piperazine](/img/structure/B1197371.png)

![6-(4-hydroxy-3-methoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B1197372.png)

![(3-(2'-(2-Acetamidoethyl)-[2,4'-bithiazole]-4-carboxamido)propyl)dimethylsulfoniumchloride](/img/structure/B1197385.png)